N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)-2-ethoxybenzamide
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Overview
Description
N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)-2-ethoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)-2-ethoxybenzamide typically involves the reaction of 4-chlorobenzohydrazide with ethyl 2-bromo-2-ethoxyacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring. The final product is obtained after purification by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)-2-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It inhibits the activity of key enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), leading to reduced inflammation and tumor growth.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)-2-methoxybenzamide
- **N-(4-bromophenyl)-1,2,5-oxadiazol-3-yl)-2-ethoxybenzamide
- **N-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl)-2-ethoxybenzamide
Uniqueness
N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)-2-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-chlorophenyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .
Biological Activity
N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)-2-ethoxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, and relevant research findings.
The molecular formula of this compound is C16H15ClN2O3, with a molecular weight of approximately 330.75 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.
Property | Value |
---|---|
Molecular Formula | C16H15ClN2O3 |
Molecular Weight | 330.75 g/mol |
LogP | 4.205 |
Polar Surface Area | 67.372 Ų |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : This is achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
- Introduction of the Chlorophenyl Group : Substitution reactions are performed to attach the chlorophenyl group to the oxadiazole ring.
- Attachment of the Ethoxybenzamide Moiety : This is usually done through nucleophilic substitution reactions where the oxadiazole derivative reacts with ethoxybenzoyl chloride or its derivatives.
Antitumor Activity
Research has indicated that compounds containing oxadiazole rings exhibit significant antitumor properties. In particular, this compound has been evaluated for its ability to inhibit cancer cell proliferation. A study demonstrated that similar oxadiazole derivatives effectively inhibited RET kinase activity, which is implicated in various cancers .
Antimicrobial Properties
This compound also shows promise as an antimicrobial agent. Preliminary studies indicate its efficacy against Mycobacterium tuberculosis and other bacterial strains, suggesting potential applications in treating infectious diseases .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory processes. It was found to block pro-inflammatory mediators such as IL-4 and TNF-alpha in cellular models . This suggests a potential role in managing inflammatory diseases.
Case Studies and Research Findings
- Inhibition of RET Kinase : A notable study reported that derivatives similar to this compound exhibited moderate to high potency as RET kinase inhibitors in ELISA-based assays . This highlights its potential as a lead compound for cancer therapy.
- Antimicrobial Activity : In vitro studies have shown that related compounds can effectively inhibit the growth of Mycobacterium tuberculosis, providing a basis for further exploration in antimicrobial drug development .
- Inflammatory Response Modulation : Research demonstrated that compounds with similar structures could significantly reduce inflammatory responses in animal models, suggesting therapeutic applications in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-2-23-14-6-4-3-5-13(14)17(22)19-16-15(20-24-21-16)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXXOVKIRIEUKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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